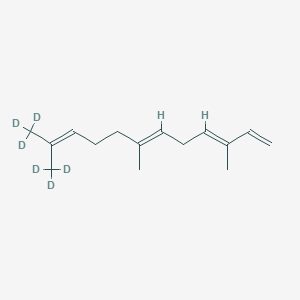

alpha-Farnesene-d6

Description

Significance of Deuterium (B1214612) Labeling in Molecular and Systems Biology Research

The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, provides a subtle yet powerful modification that can be leveraged in numerous scientific applications. scispace.com This isotopic labeling is a cornerstone of modern research, enabling scientists to trace, quantify, and understand the intricate workings of molecules in biological systems. symeres.comsimsonpharma.com

Overview of Isotopic Labeling Applications in Mechanistic Studies

Isotopic labeling is a fundamental technique for elucidating the mechanisms of chemical and biochemical reactions. numberanalytics.comflashcards.world By incorporating isotopes like deuterium into molecules, researchers can track the movement and transformation of atoms throughout a reaction, providing invaluable insights into reaction pathways and intermediates. flashcards.worldnumberanalytics.com This approach is crucial for understanding a wide range of processes, from industrial catalysis to the metabolic pathways within living organisms. symeres.comnumberanalytics.com

Key applications of isotopic labeling in mechanistic studies include:

Tracing Reaction Pathways: Following the fate of labeled atoms to determine the sequence of bond-breaking and bond-forming events. numberanalytics.comthalesnano.com

Identifying Intermediates: Detecting the presence of transient molecular species that are part of the reaction mechanism. numberanalytics.com

Investigating Kinetic Isotope Effects: The difference in reaction rates between a molecule and its deuterated counterpart can reveal information about the rate-determining step of a reaction. symeres.com

Role of Deuterated Compounds in Enhancing Analytical Precision

In the realm of analytical chemistry, precision and accuracy are paramount. Deuterated compounds serve as exceptional internal standards, significantly improving the reliability of quantitative analyses, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comclearsynth.com

The use of deuterated internal standards offers several advantages:

Improved Accuracy in Mass Spectrometry: Because deuterated compounds have a higher mass than their non-deuterated counterparts, they can be easily distinguished by a mass spectrometer. clearsynth.com This allows them to be added to a sample in a known quantity to serve as a reference point for accurately quantifying the analyte of interest. clearsynth.com

Correction for Matrix Effects: Complex biological samples can contain various substances that interfere with the analysis. Deuterated internal standards, which behave chemically and physically similarly to the analyte, help to compensate for these matrix effects, leading to more precise measurements. clearsynth.com

Enhanced NMR Spectroscopy: In NMR, using deuterated solvents minimizes solvent interference, allowing for a clearer observation of the signals from the analyte. synmr.in Deuterium labeling within the molecule of interest can also provide valuable structural information. thalesnano.com

Contextualizing Farnesenes within Terpenoid Research

Farnesenes are a group of sesquiterpenes, which are part of the larger family of terpenoid compounds. ymdb.ca Terpenoids are a remarkably diverse class of natural products, with over 55,000 members identified to date. researchgate.net They play crucial roles in plant defense, signaling, and as precursors to essential molecules like hormones and vitamins. nih.govresearchgate.net

Biosynthetic Origins and Diversity of Sesquiterpenes

Sesquiterpenes are C15 compounds derived from the precursor molecule farnesyl pyrophosphate (FPP). plos.org The biosynthesis of all terpenoids begins with the simple five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgavantiresearch.com These units are combined to form larger precursors like geranyl diphosphate (G10), FPP (C15), and geranylgeranyl diphosphate (G20), which then undergo further modifications to create the vast array of terpene structures found in nature. rsc.org The diversity of sesquiterpenes arises from the many ways in which FPP can be cyclized and rearranged by a class of enzymes known as terpene synthases. rsc.orgresearchgate.net

Foundational Research on Alpha-Farnesene (B104014) and its Biological Relevance

Alpha-farnesene is a significant acyclic sesquiterpene found in the skin of various fruits, most notably apples, and is a component of many essential oils. highgradelabs.comepa.gov Research has highlighted its importance in several biological contexts:

Plant Defense: Alpha-farnesene can act as a natural insect repellent. For instance, some plants release it in response to herbivore attacks to deter further damage. nih.govgreenhealthdocs.com

Pheromonal Communication: In some insect species, α-farnesene functions as an alarm pheromone, released to warn others of danger. researchgate.netbedoukianbio.com

Food Science: The oxidation products of α-farnesene have been implicated in the development of superficial scald, a storage disorder in apples. epa.gov

Rationale for Deuterium Substitution in Alpha-Farnesene-d6 for Academic Inquiry

The synthesis and use of this compound, a deuterated version of alpha-farnesene, provides researchers with a specialized tool to investigate its complex roles in biological and chemical systems with greater precision. The deuterium atoms act as a label, allowing scientists to track the molecule's fate in various processes.

The primary reasons for employing this compound in research include:

Metabolic Studies: To trace the metabolic pathways of alpha-farnesene in plants and insects, understanding how it is synthesized, transported, and broken down.

Mechanistic Enzymology: To probe the reaction mechanisms of enzymes that interact with alpha-farnesene, such as terpene synthases. acs.org

Quantitative Analysis: To serve as a highly accurate internal standard for the quantification of natural alpha-farnesene in complex mixtures like fruit extracts or insect secretions.

Olfactory Research: To investigate the role of molecular vibrations in the sense of smell, as deuteration alters these vibrations with minimal change to the molecule's shape. ucl.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

210.39 g/mol |

IUPAC Name |

(3E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-1,3,6,10-tetraene |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+/i2D3,3D3 |

InChI Key |

CXENHBSYCFFKJS-ZWWAVPAWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/C/C=C(\C)/C=C)/C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Incorporation for Alpha Farnesene D6

Chemical Synthesis Pathways for Deuterated Alpha-Farnesene (B104014)

Chemical synthesis offers precise control over the location of deuterium (B1214612) incorporation. Multi-step synthetic sequences are often necessary to build the carbon skeleton of alpha-farnesene while introducing deuterium at specific positions.

Site-specific deuteration is essential for elucidating reaction mechanisms and understanding metabolic fates. nih.gov Various strategies have been developed to introduce deuterium at specific carbons within the alpha-farnesene framework.

The Wittig reaction is a powerful tool for alkene synthesis and is well-suited for the preparation of deuterated compounds. organic-chemistry.orgyoutube.comlumenlearning.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. lumenlearning.com For the synthesis of alpha-farnesene-d6, a deuterated phosphonium salt or a deuterated carbonyl compound can be employed.

The general synthetic strategy involves preparing a deuterated precursor, which is then incorporated into the main carbon chain of farnesene (B8742651) through a Wittig-type coupling. For instance, a deuterated alkyl halide can be reacted with triphenylphosphine to generate a deuterated phosphonium salt. lumenlearning.com This salt is then deprotonated with a strong base to form the corresponding deuterated ylide. The reaction of this ylide with a suitable aldehyde or ketone fragment of the farnesene backbone yields the deuterated alkene. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org

A modified Wittig procedure has been utilized in the synthesis of farnesol isomers, which are closely related to farnesene. nih.gov This approach demonstrates the feasibility of employing Wittig chemistry for the construction of the farnesyl skeleton. By adapting these methods to use deuterated starting materials, the synthesis of this compound can be achieved with high isotopic purity at the desired positions.

Sulfolene chemistry provides an alternative and effective method for the synthesis of conjugated dienes, which are key structural motifs in alpha-farnesene. 3-Sulfolene and its derivatives can serve as stable, solid sources of butadiene and substituted butadienes. wikipedia.org The reaction involves the thermal extrusion of sulfur dioxide from a substituted sulfolene in a reversible cheletropic reaction, generating the corresponding diene in situ. massey.ac.nz

For the synthesis of deuterated dienyl precursors for this compound, deuterium can be introduced into the sulfolene ring. This can be accomplished through various methods, including the reaction of a deuterated butadiene with sulfur dioxide or by performing H/D exchange reactions on the sulfolene ring itself. The resulting deuterated sulfolene can then be used in subsequent coupling reactions to construct the larger farnesene framework. The cheletropic elimination of SO2 from the deuterated sulfolene precursor releases the deuterated diene, which can then be incorporated into the final this compound molecule. This methodology has been successfully applied in the synthesis of conjugated triene autoxidation products of α-farnesene. massey.ac.nz

Hydrogen isotope exchange (HIE) reactions offer a direct method for introducing deuterium into organic molecules. uni-rostock.de These reactions involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. uni-rostock.deumich.edu

While HIE can be a powerful tool, achieving site-selectivity can be challenging and often depends on the acidity of the C-H bonds and the specific catalyst used. uni-rostock.de For alpha-farnesene, certain allylic protons may be more susceptible to exchange due to their relative acidity.

Various catalytic systems, including transition metals and acid/base catalysis, have been developed to facilitate HIE reactions on a range of substrates. uni-rostock.de The choice of catalyst and reaction conditions is crucial for controlling the degree and position of deuteration. While direct HIE on the final alpha-farnesene molecule might lead to a mixture of isotopologues, applying this method to an earlier synthetic intermediate with fewer exchangeable protons could provide a more controlled route to this compound. Recent advancements have focused on developing methodologies for the selective deuteration of aromatic and aliphatic substrates, which could be adapted for terpene synthesis. uni-rostock.denih.gov

| Method | Description | Key Features |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Forms a C=C double bond at a specific location. Allows for incorporation of deuterated precursors. |

| Sulfolene Chemistry | Use of sulfolenes as precursors for conjugated dienes. | Generates dienes in situ via thermal extrusion of SO₂. Deuterium can be introduced into the sulfolene ring. |

| Isotope Exchange | Direct exchange of hydrogen for deuterium atoms. | Can be catalyzed by acids, bases, or transition metals. Selectivity can be a challenge. |

Multi-Step Synthesis Approaches for Site-Specific Deuteration

Biotechnological Production and Metabolic Engineering for Deuterated Terpenoids

Biotechnological approaches, particularly microbial fermentation, offer a promising and sustainable alternative to chemical synthesis for the production of deuterated compounds. By leveraging the metabolic pathways of microorganisms, it is possible to produce isotopically enriched terpenoids, including this compound.

Microbial fermentation utilizes engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, as cell factories to produce desired chemicals. frontiersin.org For the production of deuterated terpenoids, the microbes are cultured in a medium containing a deuterated carbon source, such as deuterated glucose or heavy water. The microorganisms then incorporate the deuterium into their metabolic pathways, leading to the production of deuterated biomolecules, including the target terpenoid.

The biosynthesis of farnesene in microbes proceeds through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are then converted to farnesyl pyrophosphate (FPP), the direct precursor to alpha-farnesene. nih.gov Metabolic engineering strategies are often employed to enhance the flux through these pathways and increase the yield of the final product. researchgate.netresearchgate.net

To achieve isotopic enrichment, the fermentation process is carried out in a medium where a significant portion of the hydrogen atoms are replaced with deuterium. This can be achieved by using heavy water (D₂O) as the solvent or by providing a deuterated carbon source. The degree of deuteration in the final product will depend on the extent of deuterium incorporation from the medium into the metabolic intermediates.

Two-phase fermentation systems can be employed to improve the production of volatile or toxic terpenes like farnesene. nih.govresearchgate.netencyclopedia.pub In this setup, an organic solvent or a solid adsorbent is added to the fermentation broth to continuously remove the product, thereby reducing product toxicity and feedback inhibition. nih.gov This technique can be adapted for the production of deuterated terpenes, potentially leading to higher yields and easier product recovery.

| Microorganism | Pathway | Key Engineering Strategies |

| Escherichia coli | MEP and/or MVA | Overexpression of pathway enzymes, codon optimization of farnesene synthase. researchgate.netnih.gov |

| Saccharomyces cerevisiae | MVA | Enhancing precursor supply, pathway compartmentalization. researchgate.net |

| Yarrowia lipolytica | MVA | Overexpression of key enzymes like tHMG1, IDI, and ERG20. nih.govresearchgate.net |

| Pichia pastoris | MVA | Cofactor engineering to optimize NADPH and ATP regeneration. nih.gov |

Microbial Fermentation Strategies for Isotopic Enrichment

Culturing in Deuterated Media for Global Labeling

Global or uniform labeling is a powerful strategy to produce molecules where a significant number of hydrogen atoms are replaced by deuterium. This is typically achieved by cultivating microorganisms in media where protium (¹H) is largely replaced by deuterium (²H or D). The primary component for this is deuterium oxide (D₂O), which substitutes the H₂O in the culture medium.

Microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, are adapted to grow in high concentrations of D₂O. nih.govnih.gov During this adaptation, the cellular machinery incorporates deuterium into all newly synthesized biomolecules, including amino acids, nucleotides, and metabolic intermediates. nih.gov To maximize deuterium incorporation into the carbon backbone of α-farnesene, a deuterated carbon source, such as glucose-d₇, is also supplied. This ensures that the precursor molecules for sesquiterpene synthesis are heavily deuterated.

The successful production of highly deuterated proteins and metabolites relies on a careful adaptation protocol, as high concentrations of D₂O can slow cellular growth. nih.gov The process often involves a stepwise transfer of the microbial culture from standard media to media with increasing percentages of D₂O, allowing the cells to adjust their metabolic processes. nih.gov This method facilitates the measurement of synthesis rates over extended periods and is adaptable to various experimental models. nih.gov

Table 1: Representative Media Composition for Global Deuterium Labeling

| Component | Standard Medium (¹H) | Deuterated Medium (²H) | Purpose |

| Solvent | H₂O | D₂O (>99%) | Provides global deuterium source for exchangeable and non-exchangeable protons. |

| Carbon Source | Glucose (C₆H₁₂O₆) | Glucose-d₇ (C₆D₇H₅O₆) | Provides deuterated carbon backbone for biosynthesis. |

| Nitrogen Source | (NH₄)₂SO₄ | (¹⁵NH₄)₂SO₄ | Can be used for dual labeling (not required for deuteration). |

| Salts | M9 Minimal Salts | M9 Minimal Salts (dissolved in D₂O) | Support microbial growth. |

Engineered Pathways for Enhanced Deuterated Precursor Supply

The biosynthesis of α-farnesene proceeds via the mevalonate (MVA) pathway, which converts acetyl-CoA into the C15 precursor farnesyl pyrophosphate (FPP). nih.govnih.gov To enhance the production of α-Farnesene-d6 (B1144596), metabolic engineering strategies are employed to increase the metabolic flux towards deuterated FPP. When cells are grown in deuterated media, the acetyl-CoA pool becomes heavily deuterated (acetyl-CoA-d_x_).

Key engineering strategies include:

Upregulation of the MVA Pathway : Overexpression of genes encoding the enzymes of the MVA pathway, such as HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), can significantly boost the supply of FPP. nih.gov This ensures that the deuterated precursors are efficiently channeled towards sesquiterpene synthesis.

Downregulation of Competing Pathways : To prevent the diversion of deuterated FPP into other metabolic pathways, such as sterol biosynthesis, competing enzymes can be downregulated or knocked out.

Codon Optimization : The genes for key enzymes, including α-farnesene synthase, are often codon-optimized for the specific microbial host (e.g., E. coli) to ensure high levels of protein expression and activity. nih.gov

By augmenting the metabolic flux for FPP synthesis, a 1.6- to 48.0-fold increase in α-farnesene production has been demonstrated in engineered E. coli strains. nih.gov These principles are directly applicable to the production of the deuterated analogue, ensuring a robust supply of deuterated FPP for the final conversion to α-Farnesene-d6.

Enzyme Engineering for Deuterated Alpha-Farnesene Production

The final step in the biosynthesis is the conversion of FPP to α-farnesene, a reaction catalyzed by the enzyme α-farnesene synthase (AFS). wikipedia.org The efficiency of this step with a deuterated substrate can be a critical bottleneck, necessitating the engineering of the enzyme itself.

α-Farnesene Synthase Engineering and Characterization in Deuterated Systems

Terpene synthases like AFS are known to convert acyclic precursors such as FPP into a wide variety of cyclic and acyclic terpenes. rsc.org The catalytic activity of AFS involves the ionization of FPP to a farnesyl cation, followed by rearrangements and final deprotonation to yield α-farnesene. nih.gov

When using a deuterated substrate (FPP-d_x_), the stability and efficiency of the native AFS may be altered. Enzyme engineering can be employed to improve its performance. Guided by structure-based design, mutations can be introduced into the active site of the enzyme to enhance its catalytic efficiency or product specificity. For instance, studies on β-farnesene synthase have shown that single amino acid substitutions can dramatically increase product yield. nih.gov Similar strategies can be applied to AFS to optimize it for processing deuterated FPP.

Characterization of the engineered AFS involves expressing and purifying the enzyme and then performing in vitro assays with deuterated FPP. The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the synthesis of α-Farnesene-d6 and to identify any potential byproducts.

Impact of Deuteration on Enzyme Kinetics and Substrate Specificity (Research Focus)

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is most pronounced when a C-H bond is broken in the rate-determining step of the reaction. nih.gov In the AFS-catalyzed reaction, the final step is the abstraction of a proton (or deuteron) to form the final olefin product.

The KIE is expressed as the ratio of the rate constant for the light isotope (k_H) to that of the heavy isotope (k_D). A primary KIE (k_H/k_D > 1) is expected if the C-H bond cleavage is rate-limiting. For terpene synthases, observed KIEs for terminating deprotonation reactions are often in the range of k_H/k_D = 2 to 6. rsc.org

This effect can lead to "isotopically sensitive branching," where the slower rate of C-D bond cleavage redirects the carbocation intermediate towards alternative reaction pathways, such as quenching by water to form an alcohol (e.g., farnesol-d_x_) instead of the olefinic α-farnesene-d6. rsc.org Therefore, understanding the KIE is crucial for predicting and optimizing the product distribution in the synthesis of deuterated compounds.

Table 2: Illustrative Kinetic Parameters of α-Farnesene Synthase with Proteo- and Deutero-Substrates

| Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | KIE (k_H/k_D) |

| Farnesyl Pyrophosphate (FPP) | 15.2 | 0.85 | 5.6 x 10⁴ | - |

| Farnesyl-d6-Pyrophosphate | 15.5 | 0.28 | 1.8 x 10⁴ | 3.04 |

Note: Data are hypothetical and for illustrative purposes to demonstrate a typical Kinetic Isotope Effect.

Purification and Isotopic Purity Assessment of Synthesized this compound

Following microbial synthesis, the produced α-Farnesene-d6 must be purified from the culture medium and cellular components. Due to its hydrophobic nature, α-farnesene is often extracted using an organic solvent overlay during fermentation. Further purification can be achieved using chromatographic techniques, such as ion-exchange chromatography or gel permeation chromatography, to separate the target compound from other lipids and metabolites. researchgate.net

After purification, a critical step is to assess the isotopic purity and the degree of deuterium incorporation. This is accomplished using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the specific sites and extent of deuteration.

¹H NMR : In the proton NMR spectrum of a highly deuterated compound, the signals corresponding to positions where deuterium has been incorporated will be significantly reduced or absent. researchgate.netstudymind.co.uk

²H NMR : Deuterium NMR directly detects the deuterium nuclei, providing a spectrum that confirms the locations of the deuterium labels within the molecule. nih.govsigmaaldrich.com

These analytical methods are essential to validate the successful synthesis of α-Farnesene-d6 and to provide a detailed characterization of its isotopic labeling pattern. nih.gov

Table 3: Example Isotopic Purity Assessment of α-Farnesene-d6 by Mass Spectrometry

| Isotopologue | Theoretical Mass (amu) | Observed Relative Abundance (%) | Deuterium Incorporation |

| M+0 (d₀) | 204.35 | 0.5 | 0 |

| M+1 (d₁) | 205.36 | 1.2 | 1 |

| M+2 (d₂) | 206.36 | 3.1 | 2 |

| M+3 (d₃) | 207.37 | 8.5 | 3 |

| M+4 (d₄) | 208.38 | 25.7 | 4 |

| M+5 (d₅) | 209.38 | 45.3 | 5 |

| M+6 (d₆) | 210.39 | 98.2 | 6 |

| M+7 (d₇) | 211.39 | 12.1 | 7 |

Note: Data are hypothetical, representing a successful labeling experiment where the d6 isotopologue is the most abundant species.

Applications of Alpha Farnesene D6 in Quantitative Analytical Research Methodologies

Development of Internal Standards for Mass Spectrometry-Based Quantification

Stable isotope-labeled internal standards, such as alpha-farnesene-d6, are considered the gold standard for quantitative mass spectrometry. chromatographyonline.com The known quantity of the deuterated standard added to a sample provides a reference point against which the native analyte can be accurately measured. This approach, known as isotope dilution mass spectrometry (IDMS), is fundamental to achieving high precision and accuracy in complex sample matrices.

In gas chromatography-mass spectrometry (GC-MS), this compound is an invaluable internal standard for the quantification of alpha-farnesene (B104014). Due to their nearly identical chromatographic retention times and similar ionization efficiencies, the deuterated standard co-elutes with the unlabeled analyte, allowing for reliable correction of analytical variability. nih.gov

Complex matrices, such as those from biological tissues or environmental samples, often contain co-eluting compounds that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This phenomenon, known as the matrix effect, is a significant source of error in quantitative analysis. chromatographyonline.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. researchgate.net Since the internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, ensuring accurate quantification despite matrix interferences. While specific studies detailing the use of this compound to overcome matrix effects are not prevalent in the public domain, the principle is widely established for various analytes in complex matrices. researchgate.netlcms.cz

Table 1: Hypothetical Data on the Mitigation of Matrix Effects in Apple Peel Extract using this compound in GC-MS Analysis

| Analyte | Matrix | Spiked Concentration (ng/mL) | Measured Concentration without Internal Standard (ng/mL) | Measured Concentration with this compound (ng/mL) | Recovery without Internal Standard (%) | Recovery with this compound (%) |

| alpha-Farnesene | Apple Peel Extract | 50 | 35 | 49 | 70 | 98 |

| alpha-Farnesene | Apple Peel Extract | 100 | 72 | 101 | 72 | 101 |

| alpha-Farnesene | Apple Peel Extract | 200 | 145 | 198 | 72.5 | 99 |

The use of this compound is crucial for the validation of analytical methods to ensure their reproducibility and accuracy. nih.govsrce.hr Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. By incorporating a deuterated internal standard, the variability in these parameters due to sample preparation and instrument performance can be significantly reduced, leading to a more robust and reliable method. srce.hr

Table 2: Representative Method Validation Parameters for the Quantification of Alpha-Farnesene using a Deuterated Internal Standard in GC-MS

| Validation Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | <5% |

| Inter-day Precision (%RSD) | <10% |

| Accuracy (Recovery %) | 95-105% |

While GC-MS is a common technique for volatile compounds like alpha-farnesene, liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC. In LC-MS, this compound would serve the same critical role as an internal standard to correct for matrix effects and other analytical variations. thermofisher.com The co-elution of the deuterated standard with the native analyte is essential for accurate quantification, as it ensures that both compounds experience similar ionization suppression or enhancement. bris.ac.uk Although specific applications detailing the use of this compound in LC-MS are not widely documented, the principles of isotope dilution are directly transferable from GC-MS. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Quantitative Analysis of Endogenous Alpha-Farnesene in Research Matrices

This compound is instrumental in the precise quantification of endogenous alpha-farnesene in various research matrices, most notably in the study of plant biology and ecology.

The analysis of volatile organic compounds (VOCs) emitted by plants is crucial for understanding plant-insect interactions, plant-pathogen interactions, and the influence of environmental stressors on plant physiology. Alpha-farnesene is a common component of these floral and fruit volatile bouquets. nih.govnih.govresearchgate.netresearchgate.netnih.gov The use of this compound as an internal standard allows for the accurate quantification of the absolute emission rates of alpha-farnesene from plants. researchgate.net This is achieved by introducing a known amount of the deuterated standard into the collection system for the plant volatiles, ensuring that any losses during sample collection and processing are accounted for.

Table 3: Illustrative Data on the Quantification of Alpha-Farnesene in Jasmine Flower Headspace using this compound

| Flower Developmental Stage | Endogenous Alpha-Farnesene Peak Area | This compound Peak Area | Calculated Endogenous Alpha-Farnesene (ng/flower) |

| Bud | 15,000 | 50,000 | 30 |

| Partially Open | 45,000 | 50,000 | 90 |

| Fully Open | 120,000 | 50,000 | 240 |

| Senescing | 60,000 | 50,000 | 120 |

Insect Pheromone and Kairomone Studies

In the field of chemical ecology, alpha-farnesene is recognized as a significant semiochemical for various insect species, functioning as both a pheromone and a kairomone. Accurate quantification of alpha-farnesene in complex biological matrices, such as insect glandular secretions or volatile collections from host plants, is crucial for understanding its ecological role. This compound is an ideal internal standard for such quantitative studies.

When analyzing insect-derived samples, a known amount of this compound is added at the initial stage of sample extraction. This "spiking" allows researchers to account for any loss of the target analyte during subsequent cleanup and concentration steps. In gas chromatography-mass spectrometry (GC-MS), the most common analytical technique for these studies, this compound co-elutes with the natural alpha-farnesene. However, due to their mass difference, they are detected as distinct ions in the mass spectrometer. By comparing the peak area of the analyte to that of the internal standard, a precise quantification of the native alpha-farnesene can be achieved.

Detailed Research Findings:

While specific studies explicitly detailing the use of this compound in insect pheromone research are not widely documented in publicly available literature, the application of deuterated standards is a standard methodology. The following table illustrates a hypothetical quantitative analysis of alpha-farnesene from the pheromone glands of a moth species, demonstrating the role of this compound.

Table 1: Hypothetical Quantification of α-Farnesene in Moth Pheromone Glands using α-Farnesene-d6 (B1144596) as an Internal Standard

| Sample ID | Biological Replicate | α-Farnesene-d6 Spiked (ng) | α-Farnesene Peak Area (Analyte) | α-Farnesene-d6 Peak Area (Internal Standard) | Calculated α-Farnesene Amount (ng/gland) |

|---|---|---|---|---|---|

| M-01 | 1 | 10 | 15,234 | 18,987 | 8.02 |

| M-02 | 2 | 10 | 18,976 | 19,123 | 9.92 |

| M-03 | 3 | 10 | 12,345 | 18,854 | 6.55 |

| M-04 | 4 | 10 | 16,543 | 19,032 | 8.69 |

In this hypothetical dataset, a consistent amount of this compound was added to each sample. The variation in the peak area of the internal standard across samples reflects minor differences in sample handling and instrument performance, which are corrected for in the final calculation of the native alpha-farnesene amount.

Microbial Volatile Organic Compound Profiling

The study of microbial volatile organic compounds (MVOCs) is a rapidly growing field, with implications for diagnostics, environmental science, and industrial biotechnology. Many microorganisms produce a diverse array of volatile compounds, including sesquiterpenes like alpha-farnesene. The quantitative profiling of these MVOCs is essential for understanding microbial metabolism and its impact on the surrounding environment.

Similar to its application in insect chemical ecology, this compound is employed as an internal standard for the accurate quantification of alpha-farnesene in the headspace or liquid cultures of microorganisms. The complexity of the microbial metabolome necessitates the use of stable isotope-labeled standards to ensure reliable and reproducible measurements. The addition of this compound to microbial culture samples prior to extraction or headspace analysis allows for the normalization of the data, correcting for variations in extraction efficiency and analytical performance.

Detailed Research Findings:

The principles of using stable isotope-labeled internal standards are fundamental to quantitative metabolomics. The following table presents a hypothetical scenario of quantifying alpha-farnesene produced by a fungal culture, with this compound serving as the internal standard.

Table 2: Hypothetical Quantification of α-Farnesene in Fungal Headspace using α-Farnesene-d6 as an Internal Standard

| Culture ID | Time Point (hours) | α-Farnesene-d6 Spiked (ng) | α-Farnesene Peak Area (Analyte) | α-Farnesene-d6 Peak Area (Internal Standard) | Calculated α-Farnesene Concentration (ng/L headspace) |

|---|---|---|---|---|---|

| F-A-24 | 24 | 20 | 25,678 | 30,123 | 17.05 |

| F-A-48 | 48 | 20 | 45,890 | 29,876 | 30.73 |

| F-A-72 | 72 | 20 | 62,345 | 30,054 | 41.49 |

| F-B-24 | 24 | 20 | 22,134 | 29,987 | 14.76 |

| F-B-48 | 48 | 20 | 41,567 | 30,150 | 27.57 |

This illustrative data demonstrates how the use of this compound enables the precise tracking of alpha-farnesene production by the fungal culture over time. The consistent peak area of the internal standard across different samples and time points, after accounting for the initial spiked amount, validates the robustness of the analytical method.

Investigation of Biosynthetic Pathways and Metabolic Fates Using Deuterated Alpha Farnesene

Elucidation of Isoprenoid Pathway Dynamics with Deuterium (B1214612) Tracers

Deuterium tracers have significantly advanced our understanding of the isoprenoid pathway, the fundamental route for the biosynthesis of a vast array of natural products, including alpha-farnesene (B104014). These tracers allow for precise, atom-level analysis of the intricate steps involved in constructing these complex molecules. nih.gov

Tracing Carbon Flux from Precursors to Alpha-Farnesene

By feeding organisms or enzyme systems with deuterated precursors, scientists can track the flow of carbon atoms as they are assembled into the final alpha-farnesene molecule. For instance, studies have utilized deuterated versions of geranyl diphosphate (B83284) (GPP) and isopentenyl diphosphate (IPP) to confirm their roles as direct precursors in the enzymatic synthesis of alpha-farnesene. researchgate.net The detection of deuterium in the final alpha-farnesene product provides direct evidence of the carbon flux from these initial building blocks. This technique is crucial for verifying predicted biosynthetic pathways and understanding how carbon is allocated within the cell.

Identifying Intermediates and Branch Points in Biosynthetic Routes

Deuterium labeling is instrumental in identifying transient intermediates and critical branch points within the biosynthetic pathway. The mevalonate (B85504) (MVA) pathway is a primary route for α-farnesene synthesis in organisms like yeast. researchgate.net By analyzing the distribution of deuterium in various metabolites, researchers can pinpoint where metabolic pathways diverge to produce different compounds. This is particularly important in understanding how an organism balances the production of essential molecules with the synthesis of secondary metabolites like alpha-farnesene.

Deuterium Labeling for Metabolic Pathway Reconstruction in Engineered Systems

The insights gained from deuterium tracing are not just academic; they are vital for the field of metabolic engineering. Scientists can genetically modify microorganisms to produce valuable compounds like alpha-farnesene, and deuterium labeling helps to optimize these cellular factories. nih.gov

Monitoring in vivo Production in Model Organisms (e.g., yeast, cyanobacteria)

Deuterium-labeled compounds serve as powerful tools to monitor the real-time production of alpha-farnesene within engineered host organisms such as Saccharomyces cerevisiae (yeast) and cyanobacteria. researchgate.netacs.orgacs.orgnih.gov By introducing a deuterated precursor into the growth medium, researchers can track its conversion to deuterated alpha-farnesene, providing a clear and quantifiable measure of the engineered pathway's efficiency. This has been successfully demonstrated in yeast, where deuterium magnetic resonance spectroscopy can be used for non-invasive, real-time tracking of metabolic flux. researchgate.net Similarly, in cyanobacteria, which can produce alpha-farnesene directly from CO2, isotopic labeling helps to trace the carbon flow from fixation to the final product. acs.orgacs.orgnih.gov

Table 1: Engineered Production of α-Farnesene in Model Organisms

| Organism | Engineering Strategy | α-Farnesene Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes and α-farnesene synthase. | 28.3 g/L | |

| Yarrowia lipolytica | Overexpression of ERG12 and a fusion of FPP synthase and AFS. | 2.16 g/L | |

| Escherichia coli | Codon-optimized α-farnesene synthase and exogenous MVA pathway. | 380.0 mg/L | nih.gov |

| Synechococcus elongatus PCC 7942 | Heterologous expression of α-farnesene synthase and MEP pathway optimization. | 4.6 ± 0.4 mg/L | acs.orgacs.orgnih.gov |

Understanding Metabolic Bottlenecks and Flux Distribution

A key challenge in metabolic engineering is identifying and overcoming bottlenecks that limit product yield. Deuterium labeling allows for the precise measurement of metabolic flux through different branches of a pathway. By observing the accumulation of deuterated intermediates, scientists can identify enzymes that are rate-limiting. This information is critical for rationally designing further genetic modifications to improve the flow of metabolites towards the desired product, alpha-farnesene. For example, if a deuterated precursor to a side-product accumulates, it signals a metabolic "leak" that can be plugged by down-regulating the responsible enzyme. This targeted approach helps to redistribute the metabolic flux, channeling more resources towards alpha-farnesene synthesis. nih.gov

Studies on the Turnover and Degradation of Alpha-Farnesene in Biological Systems

The story of alpha-farnesene does not end with its synthesis. Understanding its stability and how it is broken down in biological systems is crucial, particularly in applications where its longevity is important. Deuterated alpha-farnesene can be used to study its turnover rate and identify the metabolic products of its degradation. By introducing deuterated alpha-farnesene to a biological system, researchers can track its disappearance over time and identify the novel deuterated compounds that are formed as it is metabolized. This provides valuable information on the enzymes and pathways responsible for its degradation. For instance, in the context of fruit storage, understanding the oxidation of α-farnesene is important as its oxidation products have been linked to storage disorders. d-nb.info

Mechanistic Elucidation Through Isotopic Perturbation and Kinetic Isotope Effects Kie

Utilizing Alpha-Farnesene-d6 for Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.orgbaranlab.org By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can gain insights into the rate-determining steps and transition states of a reaction. wikipedia.orgbaranlab.org

Terpene synthases (TPS) are a diverse class of enzymes that catalyze the conversion of acyclic precursors, such as farnesyl diphosphate (B83284) (FDP), into a vast array of cyclic and acyclic terpenes. nih.govbiorxiv.org Understanding the intricate mechanisms of these enzymes is crucial for harnessing their potential in various applications. Deuterium-labeled substrates, including precursors to α-farnesene-d6 (B1144596), have been pivotal in these investigations. researchgate.netrsc.org

Studies on multiproduct terpene synthases from Zea mays (maize), specifically TPS4 and TPS5, have utilized various deuterated isomers of FDP, including (2Z,6E)-[2,4,4,13,13,13-²H₆]-FDP, to probe the reaction cascade. rsc.orgrsc.org These enzymes are known to produce a complex mixture of sesquiterpenes, including α-farnesene. rsc.org The use of these labeled substrates allows for the investigation of kinetic isotope effects and the influence of substrate geometry on the product distribution. rsc.orgrsc.org

Research has shown that the initial isomerization of the (2E) double bond of FDP to the (2Z) configuration is a critical and often rate-limiting step in the formation of many cyclic terpenes. rsc.orgdb-thueringen.de By using (2Z)-configured deuterated substrates, researchers have observed a significant increase in the formation of cyclic products and a higher turnover rate compared to the natural (2E)-substrates. rsc.org This suggests that bypassing the initial isomerization step enhances the efficiency of the cyclization cascade. rsc.orgdb-thueringen.de

The following table summarizes the kinetic isotope effects observed in studies with maize terpene synthases using deuterated FDP substrates.

| Enzyme | Deuterated Substrate | Apparent Total Rate Isotope Effect (kH/kD) | Key Finding | Reference |

| TPS4 | [²H₆]-FDP | 1.23 | Rate suppression indicates a primary isotope effect. | rsc.org |

| TPS5 | [²H₆]-FDP | 1.25 | Rate suppression indicates a primary isotope effect. | rsc.org |

| TPS4 | (2Z)-[²H₆]-FDP | 1.20 | Lower KIE compared to (2E) substrate, suggesting isomerization is rate-limiting. | rsc.org |

| TPS5 | (2Z)-[²H₆]-FDP | 1.38 | Lower KIE compared to (2E) substrate, suggesting isomerization is rate-limiting. | rsc.org |

Table 1: Kinetic Isotope Effects in Maize Terpene Synthase Reactions. This interactive table provides data on the apparent total rate isotope effects (kH/kD) observed for the terpene synthases TPS4 and TPS5 when incubated with hexadeuterated farnesyl diphosphate ([²H₆]-FDP) and its (2Z) isomer. The kH/kD value is the ratio of the reaction rate with the non-deuterated substrate to the rate with the deuterated substrate.

Furthermore, the analysis of product distribution from deuterated substrates can pinpoint specific steps affected by the isotopic substitution. For example, a decrease in the formation of acyclic products like (E)-β-farnesene when using deuterated (2Z,6E)-FDP suggests that deprotonation steps, which are sensitive to deuterium (B1214612) substitution, are crucial in their formation. rsc.org

Deuterium Labeling in Probing Reaction Mechanisms of Alpha-Farnesene (B104014)

Beyond enzymatic studies, deuterium labeling is also employed to investigate non-enzymatic reactions of α-farnesene, such as autoxidation and rearrangements.

The autoxidation of α-farnesene is a process of significant interest, particularly in the context of fruit storage, where its oxidation products have been linked to superficial scald, a post-harvest disorder in apples. researchgate.netmassey.ac.nz This process is believed to proceed through radical mechanisms. massey.ac.nz While direct studies on α-farnesene-d6 autoxidation are not extensively detailed in the provided context, the principles of using deuterium labeling to study similar autoxidation processes are well-established.

In the ozonolysis of other terpenes like α-pinene and β-caryophyllene, selective deuteration has been used to trace the fate of specific hydrogen atoms and elucidate the complex radical-driven autoxidation pathways that lead to the formation of highly oxygenated organic molecules (HOMs). copernicus.orgtib.euresearchgate.net The breaking of a C-D bond is energetically less favorable than breaking a C-H bond, leading to a kinetic isotope effect. copernicus.org By observing which deuterated positions are involved in the reaction (indicated by the loss of deuterium in the products), researchers can map out the intramolecular hydrogen abstraction steps that are characteristic of peroxy radical autoxidation. copernicus.org This methodology could be applied to α-farnesene-d6 to gain a deeper understanding of its autoxidation mechanism.

Deuterium labeling is a valuable tool for studying the mechanisms of isomerization and rearrangement reactions. nih.gov For instance, in studies of other olefinic systems, deuterium labeling has been used to distinguish between different possible pathways and to understand the nature of intermediates. nih.gov

While specific studies on the isomerization and rearrangement of α-farnesene-d6 are not detailed in the provided results, the general approach would involve synthesizing α-farnesene with deuterium atoms at specific positions. By analyzing the distribution of deuterium in the isomerized or rearranged products, it is possible to infer the movement of atoms and the nature of the transition states involved. For example, deuterium labeling experiments have been crucial in understanding the mechanisms of radical decyanation chemistry and avoiding olefin isomerization in other systems. nih.gov This highlights the potential of using α-farnesene-d6 to investigate similar transformations in the farnesene (B8742651) scaffold.

Advanced Spectroscopic Characterization and Structural Research Using Deuterated Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy of Alpha-Farnesene-d6

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, the spectra of complex molecules like α-farnesene can be crowded with overlapping signals, making unambiguous assignment challenging. Deuterium (B1214612) labeling offers a sophisticated solution to this problem.

The primary advantage of using deuterated analogues in ¹H NMR is the simplification of complex spectra. Since deuterium is not detected in ¹H NMR, the substitution of specific protons with deuterium effectively "silences" their signals. This reduction in the number of signals mitigates peak overlap and simplifies coupling patterns, thereby enhancing spectral resolution.

For instance, the synthesis of specifically deuterated α-farnesene isotopologues, such as 1-²H-α-farnesene and 4-²H-α-farnesene, has been achieved through the regiospecific deuteration of a precursor, 2-geranyl-3-methylsulpholene. researchgate.netresearchgate.net This targeted labeling allows for the precise assignment of proton signals that would otherwise be difficult to distinguish in the complex spectrum of the unlabeled molecule. By comparing the ¹H NMR spectrum of α-farnesene with that of α-farnesene-d6 (B1144596), researchers can definitively identify the signals corresponding to the deuterated positions. This process is invaluable for confirming the structural integrity of synthesized compounds and for studying the outcomes of chemical reactions. researchgate.net

α-Farnesene can exist as several geometric isomers, and its derivatives can present even greater structural complexity. Distinguishing between these closely related compounds by NMR can be a formidable task. Deuterium labeling plays a crucial role in the structural elucidation of these minor isomers and derivatives. iomcworld.comacs.org

By synthesizing deuterated standards of different isomers, researchers can use them as internal references in NMR analysis. This approach was instrumental in confirming the predominant (E,E)-α-farnesene isomer in apples and identifying a minor isomer as (Z,E)-α-farnesene. researchgate.net Furthermore, in studies of terpene biosynthesis, deuterated farnesyl diphosphate (B83284) analogues are used to probe the mechanisms of terpene synthases, helping to unravel the complex cyclization pathways that lead to a multitude of terpene products. iomcworld.com The use of deuterated substrates allows for the tracking of specific atoms through the reaction cascade, providing insights into the stereochemistry of the enzymatic transformations. acs.orgd-nb.info

Vibrational Spectroscopy (IR, Raman) Studies on Deuterated Alpha-Farnesene (B104014)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are related to its structure and bonding. These two methods are complementary, as some vibrations are more active in IR and others in Raman. nih.govspectroscopyonline.com Deuteration is a key strategy for assigning specific vibrational modes. nih.gov

The substitution of hydrogen with deuterium significantly alters the frequency of C-H stretching and bending vibrations due to the increased mass of deuterium. msu.edu This isotopic shift is predictable and allows for the confident assignment of vibrational bands in the IR and Raman spectra. For example, the C-H stretching region (typically 2800-3100 cm⁻¹) in the spectrum of α-farnesene is highly congested. rsc.org In α-farnesene-d6, the C-D stretching vibrations appear at a much lower frequency (around 2100-2300 cm⁻¹), effectively clearing the C-H region and allowing for the unambiguous assignment of the remaining C-H signals. msu.edursc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Unlabeled Terpenes | Expected Frequency Range (cm⁻¹) in Deuterated Analogues (C-D) | Spectroscopy Technique |

| C-H Stretch | 2800 - 3100 | 2100 - 2300 | IR, Raman |

| C=C Stretch | 1630 - 1680 | Unchanged | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | Lowered | IR, Raman |

| CH₃ Bending (Asymmetric) | ~1450 | Lowered | IR, Raman |

| CH₃ Bending (Symmetric) | ~1375 | Lowered | IR, Raman |

This table provides general frequency ranges. Specific values for α-farnesene-d6 would require experimental data.

Applications in Neutron Crystallography for Structural Biology (if applicable for larger deuterated terpenes)

While α-farnesene itself is too small and non-crystalline for single-crystal neutron diffraction studies, the principles of using deuterated terpenes are highly relevant in the broader context of structural biology, particularly with larger biomolecules. Neutron crystallography is a powerful technique for locating hydrogen atoms in biological macromolecules, which is crucial for understanding enzymatic mechanisms, ligand binding, and hydrogen bonding networks. ill.euepj-conferences.org

X-ray crystallography, the standard method for structure determination, is often unable to visualize hydrogen atoms due to their low electron density. mdpi.com Neutron scattering, however, interacts with atomic nuclei, and the scattering lengths of hydrogen (¹H) and deuterium (²H) are distinct and of a similar magnitude to heavier atoms like carbon and oxygen. epj-conferences.org A significant challenge in neutron crystallography is the large incoherent scattering from hydrogen, which creates high background noise. researchgate.net Replacing hydrogen with deuterium (perdeuteration) dramatically reduces this incoherent scattering, significantly improving the quality of the diffraction data and allowing for the precise localization of deuterium atoms. researchgate.netnih.gov

This technique is widely used for proteins and other large biological molecules, often in complex with smaller ligands, which can include terpenes or their derivatives. ill.euresearchgate.netnih.gov By using perdeuterated proteins and specifically deuterated ligands, researchers can obtain clear pictures of protein-ligand interactions, including the positions of key hydrogen/deuterium atoms involved in binding and catalysis. researchgate.net Therefore, the knowledge gained from synthesizing and studying smaller deuterated molecules like α-farnesene-d6 contributes to the foundational chemistry needed for these advanced structural biology applications. mdpi.comnih.gov

Ecological and Inter Species Communication Research Involving Alpha Farnesene D6 As a Probe

Alpha-Farnesene-d6 as a Tracer in Plant-Insect Interaction Studies

The interactions between plants and insects are often mediated by a complex language of chemical cues. Alpha-farnesene (B104014) is a key "word" in this language, acting as both a plant defense signal and an insect pheromone. researchgate.netnih.govgreenhealthdocs.com Using this compound as a tracer allows researchers to precisely follow these signals from emitter to receiver, untangling the complex dialogues that shape these ecological relationships.

Plants are not passive victims of herbivory; they possess a sophisticated defense system that includes the release of herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org These volatiles can deter herbivores directly or attract the natural enemies of the attacking insects, a strategy known as indirect defense. frontiersin.orgmdpi.com Alpha-farnesene is a common HIPV emitted by numerous plant species, including apple, oak, and tea, in response to insect damage. mdpi.comnih.govfrontiersin.org

By applying this compound to a plant or introducing labeled precursors for its biosynthesis, researchers can investigate several aspects of plant defense:

Quantifying Emission: It allows for the precise measurement of de novo synthesis and emission of alpha-farnesene in response to herbivory, distinguishing it from the background levels of the non-deuterated compound. nih.gov

Systemic Response: Researchers can track the movement of the labeled compound or its precursors within the plant to determine if the defense response is localized to the damage site or systemic, meaning it spreads to other parts of the plant. nih.gov

Predator/Parasitoid Attraction: By releasing this compound in the field or in laboratory olfactometers, scientists can definitively confirm its role in attracting beneficial insects, such as parasitoid wasps, that prey on the herbivores. mdpi.commdpi.com Studies have shown that parasitoids can use farnesene (B8742651) isomers as cues to locate their hosts. mdpi.com

| Research Area | Organism Example | Role of Deuterated Probe | Key Finding |

| Volatile Emission Kinetics | Grey alder (Alnus incana) | Trace de novo synthesis after damage | Emission rates of (E,E)-α-farnesene can be biphasic, peaking at different times post-herbivore feeding. frontiersin.org |

| Indirect Defense Signaling | Oak (Quercus petraea) | Confirm attractant for natural enemies | Specific VOCs, including α-farnesene, are associated with the attraction of certain parasitoid species. mdpi.com |

| Defense Gene Activation | Tea (Camellia sinensis) | Trace signal transduction pathway | Herbivore damage induces jasmonic acid formation, which enhances α-farnesene synthase expression and subsequent volatile release. nih.gov |

Alpha-farnesene and its isomers are critical semiochemicals for many insects. researchgate.net For instance, (E)-β-farnesene is a well-known alarm pheromone for most aphid species, causing them to disperse when released by a predated individual. researchgate.netuliege.be (E,E)-alpha-farnesene has been identified as an alarm pheromone in termites and can act as an attractant for other insects like the codling moth. researchgate.netnih.gov

The use of this compound is invaluable for studying these pheromonal communications:

Dispersion Modeling: Releasing a known quantity of this compound allows for the mapping of its plume in the air, helping to determine the active space of the pheromone and the distance over which it can effectively signal to other insects.

Signal Amplification Studies: A key question in pheromone communication is whether insects receiving an alarm signal amplify it by releasing their own pheromone. In a study using deuterated (E)-β-farnesene (DEBF), researchers treated pea aphids with the labeled pheromone and monitored the headspace. researchgate.net They found no evidence of aphid-derived, non-deuterated EβF, suggesting that amplification of the alarm signal does not occur in that species. researchgate.net

Receptor Interaction: Isotopically labeled pheromones can be used as probes to identify and characterize the olfactory receptors on insect antennae responsible for their detection. annualreviews.org Techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) can pinpoint which specific compounds in a blend an insect's antenna is responsive to. rsc.orgscience.gov

| Research Question | Organism Example | Role of Deuterated Probe | Key Finding |

| Alarm Signal Amplification | Pea Aphid (Acyrthosiphon pisum) | Differentiate applied vs. aphid-derived pheromone | Aphids do not amplify the alarm signal by releasing their own (E)-β-farnesene upon detecting it. researchgate.net |

| Pheromone Component Activity | Codling Moth (Laspeyresia pomonella) | Synthesize specific deuterated isomers for bioassays | Newly hatched larvae are specifically attracted to (E,E)-α-farnesene and (Z,E)-α-farnesene isomers. researchgate.net |

| Olfactory Receptor Sensitivity | Termite (Prorhinotermes canalifrons) | Elicit and measure antennal response | The antennae of both soldiers and workers are sensitive to (E,E)-α-farnesene, confirming its role as an alarm pheromone. nih.gov |

Role of Deuterated Alpha-Farnesene in Studying Plant Signaling Pathways

Plants utilize a complex network of signaling pathways to respond to their environment. Volatile compounds like alpha-farnesene are not just end products but can also be signals themselves, both within a single plant and between different plants. nih.govoup.com Deuterated alpha-farnesene provides a method to trace these signals and elucidate the pathways they activate.

When an herbivore feeds on a plant, a cascade of events is triggered, leading to the production and release of HIPVs. nih.govresearchgate.net This process involves signaling molecules like jasmonic acid. nih.govtandfonline.com The synthesis of alpha-farnesene is catalyzed by specific enzymes, such as α-farnesene synthase (AFS), whose corresponding genes are upregulated following herbivore attack. nih.govfrontiersin.org

Using deuterated precursors of alpha-farnesene, such as deuterated farnesyl diphosphate (B83284) (FPP), or by tracking the metabolism of other labeled signaling molecules, researchers can dissect this pathway. For example, studies have used deuterium-labeled precursors to investigate which biosynthetic pathways (e.g., the mevalonic acid pathway) are utilized for sesquiterpene production in grape berries. nih.gov In another study, deuterated methyl jasmonate (d2MeJA) was applied to a plant, and researchers observed the subsequent emission of various VOCs, including (E,E)-α-farnesene, in distal, untreated leaves. tandfonline.com This demonstrated that the signal (MeJA) is transported through the plant's vascular system, where it is metabolized and triggers a defensive VOC response far from the initial site. tandfonline.com

One of the most fascinating areas of plant ecology is the discovery that plants can "eavesdrop" on the volatile cues released by their neighbors. oup.comucanr.eduyoutube.com A plant attacked by an herbivore releases a plume of HIPVs, including alpha-farnesene, which can be perceived by nearby plants. nih.gov The receiving plant can then "prime" or activate its own defenses in preparation for a potential future attack. core.ac.ukoup.com

This compound is an ideal tool to study this "plant talk":

Proof of Uptake: By releasing this compound near a "receiver" plant, scientists can analyze the plant's tissues to see if the labeled compound has been absorbed, providing direct evidence of volatile transport between plants.

Metabolic Conversion: Once inside the receiver plant, the fate of the deuterated signal can be tracked. Research on other deuterated volatiles has shown they can be glycosylated (bound to a sugar molecule), a process that may "disarm" the volatile and store it for later use. oup.com

Defense Activation: After exposing a plant to this compound, researchers can measure the expression of defense-related genes or the production of defensive secondary metabolites to confirm that the perception of this specific volatile triggers a defensive response. core.ac.uk For instance, studies on tea plants suggest that α-farnesene emitted from a wounded plant can act as a signal to activate antibacterial-related factors in neighboring undamaged plants. nih.gov

| Signaling Pathway | Experimental Setup | Function of Deuterated Probe | Observed Outcome |

| Intra-plant Signaling | Apply deuterated methyl jasmonate (d2MeJA) to lower leaves. | Trace the transport and effect of the primary signal. | Emission of (E,E)-α-farnesene and other VOCs from upper, untreated leaves. tandfonline.com |

| Plant-to-Plant Communication | Expose an undamaged plant to volatiles from a damaged neighbor. | Use of this compound to confirm uptake and trace the signal. | Receiver plants can prime their defenses, leading to a faster and stronger response to subsequent attack. core.ac.ukoup.com |

| Biosynthesis Pathway | Feed isolated fruit exocarp with deuterium-labeled precursors. | Determine the origin of building blocks for sesquiterpene synthesis. | Confirmed that precursors from both the MVA and DOXP/MEP pathways are incorporated into α-farnesene. nih.gov |

Environmental Fate and Transport Studies of Deuterated Terpenes

Once released into the atmosphere, terpenes like alpha-farnesene undergo various chemical and physical processes that determine their concentration, longevity, and impact on the environment. Understanding this environmental fate is crucial for atmospheric chemistry and air quality models. Deuterated terpenes are essential for these studies, primarily as internal standards for quantification and for investigating reaction kinetics. acs.org

The production of fully deuterated terpenes, such as [2H26]-1-epi-cubenol from Streptomyces griseus, demonstrates the feasibility of obtaining completely labeled complex molecules through fermentation. beilstein-journals.orgnih.gov Such compounds are invaluable for several reasons:

Kinetic Isotope Effects: The difference in mass between hydrogen and deuterium (B1214612) can lead to different reaction rates. Studying these kinetic isotope effects helps to elucidate the mechanisms of atmospheric oxidation reactions, for example, with hydroxyl radicals (•OH) or ozone (O3), which are the primary ways terpenes are removed from the atmosphere. acs.org

Tracer for Long-Range Transport: By releasing a known amount of a deuterated terpene, scientists could theoretically track its movement and dispersion over long distances, helping to validate atmospheric transport models.

Metabolic and Pharmacokinetic Studies: In a broader sense, deuterated compounds are widely used in pharmacokinetic research to study the absorption, distribution, metabolism, and excretion of a compound. beilstein-journals.org While not a direct ecological application, this highlights the utility of deuterated molecules in tracking the fate of a compound within any complex system.

Although specific environmental fate studies focusing solely on this compound are not widely published, the principles and methodologies are well-established from research on other deuterated organic compounds and terpenes. acs.orgrsc.org

Computational Chemistry and Modeling Approaches Integrating Isotopic Variants

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are fundamental to understanding the kinetic isotope effects (KIEs) observed in chemical reactions involving deuterated compounds like alpha-farnesene-d6. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. google.com Quantum mechanics is essential for explaining KIEs, as they primarily arise from the difference in zero-point vibrational energies (ZPVE) between isotopologues. google.com

The ZPVE of a chemical bond is a function of the vibrational frequency of the bond, which in turn depends on the masses of the atoms involved. google.com A bond to a heavier isotope, such as deuterium (B1214612), has a lower vibrational frequency and consequently a lower ZPVE compared to a bond to a lighter isotope like protium. This difference in ZPVE can lead to a significant KIE, particularly if the bond to the isotope is broken or formed in the rate-determining step of the reaction.

Quantum chemical software packages, such as Gaussian, can be employed to calculate the vibrational frequencies of molecules and transition states. youtube.com By computing the vibrational frequencies for both the normal and isotopically labeled species (e.g., alpha-farnesene (B104014) and this compound), the ZPVEs can be determined. The KIE can then be predicted by calculating the activation energies for the reaction of both isotopologues.

Table 1: Hypothetical Zero-Point Vibrational Energies (ZPVE) and Calculated Kinetic Isotope Effect (KIE) for a C-H Bond Cleavage Reaction in alpha-Farnesene

| Species | ZPVE (kcal/mol) | Activation Energy (kcal/mol) | Calculated kH/kD |

| alpha-Farnesene (C-H) | 2.5 | 15.0 | \multirow{2}{*}{6.8} |

| This compound (C-D) | 1.8 | 16.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations are invaluable for interpreting experimental KIEs and can provide detailed insights into the transition state structure of a reaction. google.com For instance, a large primary KIE is indicative of a transition state where the bond to the isotope is significantly broken. In the context of terpene biosynthesis, quantum chemical calculations can be used to study the enzymatic mechanisms of terpene synthases and the role of specific amino acid residues in catalysis. ucdavis.eduresearchgate.net

Molecular Dynamics Simulations of Deuterated Alpha-Farnesene Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of molecules over time. j-octa.com In the context of this compound, MD simulations can provide insights into how deuteration affects the intermolecular interactions of the molecule with its environment, such as with solvents, proteins, or lipid membranes.

A key challenge in performing MD simulations of deuterated compounds is the development of accurate force fields. researchgate.netresearchgate.net Standard force fields are typically parameterized for the most abundant isotopes and may not accurately capture the subtle effects of isotopic substitution. researchgate.netresearchgate.net The change in mass upon deuteration alters the vibrational dynamics of the molecule, which can in turn influence its intermolecular interactions. researchgate.netornl.gov Therefore, it is often necessary to re-parameterize the force field to accurately model the behavior of the deuterated species. researchgate.net

Once a suitable force field is developed, MD simulations can be used to investigate a variety of phenomena. For example, simulations can be used to study the binding of this compound to the active site of an enzyme, providing insights into the specific interactions that govern substrate recognition and catalysis. nih.govnih.gov MD simulations can also be used to examine the partitioning of this compound into lipid bilayers, which is relevant for understanding its biological activity and transport across cell membranes.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained |

| Enzyme-Ligand Binding | Binding affinity, orientation in the active site, key protein-ligand interactions. |

| Membrane Permeation | Free energy profile of membrane crossing, partitioning coefficient. |

| Solvent Interactions | Solvation structure, diffusion coefficient. |

| Conformational Analysis | Population of different conformers, flexibility of the molecule. |

In Silico Pathway Analysis and Metabolic Flux Modeling Incorporating Isotopic Data

In silico pathway analysis and metabolic flux modeling are computational approaches used to study the flow of metabolites through metabolic networks. youtube.com The use of isotopically labeled compounds, such as this compound, in combination with these modeling techniques, provides a powerful platform for quantitative analysis of metabolic pathways. nih.govnih.gov

Metabolic flux analysis (MFA) is a widely used technique for quantifying the rates of metabolic reactions in a biological system. nih.govnih.gov In a typical MFA experiment, a labeled substrate (e.g., deuterated glucose) is fed to a cell culture, and the distribution of the isotopic label in various metabolites is measured. researchgate.netmdpi.com This labeling data is then used to constrain a computational model of the metabolic network, allowing for the estimation of intracellular fluxes. nih.govresearchgate.net

The integration of isotopic data from this compound can be particularly useful in the context of metabolic engineering for the production of terpenes. nih.govresearchgate.netnih.gov By tracing the incorporation of deuterium from labeled precursors into alpha-farnesene, it is possible to quantify the flux through the terpene biosynthesis pathway and identify potential bottlenecks. nih.gov This information can then be used to guide genetic engineering strategies aimed at improving the production of alpha-farnesene.

A variety of software tools are available for performing MFA, such as 13CFLUX, and for the analysis of mass isotopomer distributions, such as PIRAMID. nih.govoup.com These tools facilitate the construction of metabolic models, the simulation of isotopic labeling patterns, and the estimation of metabolic fluxes from experimental data.

Table 3: Key Steps in Metabolic Flux Analysis (MFA) using this compound as a Tracer

| Step | Description |

| Model Construction | A stoichiometric model of the metabolic network relevant to terpene biosynthesis is constructed. |

| Isotopic Labeling Experiment | Cells are cultured with a deuterated precursor, and the isotopic labeling pattern of this compound and other key metabolites is measured. |

| Flux Estimation | The experimental labeling data is used to constrain the metabolic model, and an optimization algorithm is used to estimate the intracellular fluxes. |

| Model Validation and Refinement | The model predictions are compared with experimental data, and the model is refined as needed. |

Emerging Research Applications and Future Directions for Alpha Farnesene D6

Development of Novel Analytical Tools and Techniques for Deuterated Metabolites

The development of deuterated compounds as active pharmaceutical ingredients and analytical standards has spurred the creation of more sophisticated analytical tools. researchgate.net A primary challenge in analyzing deuterated compounds is the potential for chromatographic separation from their non-deuterated analogues, an issue known as the chromatographic deuterium (B1214612) effect (CDE). acs.org Research into this effect has led to the development of specialized chromatography columns, such as those with pentafluorophenyl (PFP) stationary phases, which can minimize the CDE by leveraging electronic interactions. acs.org

Deuterated standards like alpha-Farnesene-d6 are integral to the validation and application of new, high-sensitivity analytical platforms. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on these standards to ensure accurate and precise quantification, especially for low-abundance metabolites. mdpi.com The isotope dilution method, which employs stable isotope-labeled internal standards, is crucial for negating matrix effects and interference from contaminants in biological samples like blood. mdpi.comnih.gov

Furthermore, emerging high-throughput techniques are being designed around the use of deuterated internal standards. Multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), for instance, allows for the rapid, serial analysis of multiple samples in a single run, with deuterated standards ensuring unambiguous identification and quantification of target analytes. nih.govacs.org

Table 1: Advances in Analytical Techniques for Deuterated Compounds

| Technique/Approach | Advancement | Role of Deuterated Standard (e.g., this compound) | Reference(s) |

| Chromatography | Development of pentafluorophenyl (PFP) columns | Minimizes chromatographic deuterium effect for better co-elution with the native analyte. | acs.org |

| Mass Spectrometry | Isotope Dilution LC-MS/MS | Serves as an ideal internal standard for accurate quantification, correcting for matrix effects and sample loss. | mdpi.comnih.gov |

| High-Throughput Analysis | Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI-CE-MS) | Enables comigration analysis for unambiguous drug/metabolite identification in rapid screening. | nih.govacs.org |

| Purity Analysis | Advanced HPLC and NMR | Essential for determining the deuterium isotopic purity and identifying isotopologues in synthesized deuterated drugs. | acs.orgbvsalud.org |

Integration with Multi-Omics Approaches for Holistic Biological Understanding

Modern biological research increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of a biological system. nih.govmdpi.com In this context, metabolomics data, which provides a snapshot of the metabolic state, is a critical layer. The accurate quantification of metabolites like alpha-farnesene (B104014), facilitated by deuterated standards like this compound, is fundamental to the integrity of the entire multi-omics dataset. acs.org

Integrated analyses can reveal connections that a single omics approach would miss. For example, by combining metabolomics and transcriptomics, researchers can correlate changes in the concentration of a specific metabolite with the expression levels of genes encoding the enzymes in its biosynthetic pathway. oup.com A study on Medicago truncatula border cells integrated these approaches to show that large increases in certain auxin-responsive transcripts corresponded to differences in phytohormone levels. oup.com Similarly, an observed increase in alpha-farnesene abundance could be linked directly to the upregulation of an alpha-farnesene synthase gene, providing a functional link between the genome and the metabolome. nih.gov

These integrative strategies are powerful tools for understanding complex diseases, which involve intricate networks of molecules across different biological strata. nih.govfrontiersin.org Machine learning and advanced computational methods are becoming essential for navigating the complexity of these integrated datasets and identifying novel biomarkers or therapeutic targets. mdpi.comnih.gov

High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands of chemical entities. sciex.comnih.gov The integration of mass spectrometry into HTS workflows has necessitated the use of robust internal standards to ensure data quality. Deuterated compounds are the standards of choice in these applications due to their chemical similarity and mass difference from the analyte. nih.govacs.org

In HTS assays for cytochrome P450 (CYP) inhibition, a cocktail of probe substrates is incubated with human liver microsomes to assess potential drug-drug interactions. nih.gov The resulting metabolites are then analyzed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), with a corresponding cocktail of stable isotope-labeled internal standards used for simultaneous and accurate quantification. nih.gov This approach is reliable, robust, and essential for evaluating new chemical entities in early drug discovery. nih.gov

Newer HTS platforms, such as Acoustic Ejection Mass Spectrometry (AEMS), can analyze samples at a rate of up to one per second. sciex.com In such ultra-fast methods, deuterated internal standards are included in sample panels to rapidly confirm the identity and integrity of candidate compounds, ensuring that hits from the screen are based on accurate data. sciex.com

Table 2: Application of Deuterated Standards in High-Throughput Screening

| HTS Application | Methodology | Function of Deuterated Standard | Reference(s) |

| Drug-Drug Interaction | CYP Inhibition Assay with UPLC-MS/MS | Enables accurate quantification of multiple metabolites simultaneously in a substrate cocktail. | nih.gov |

| Forensic Toxicology | Screening for Drugs of Abuse | Used in LC-TOF-MS and LC-MS-MS methods to minimize matrix effects and confirm identity. | nih.gov |